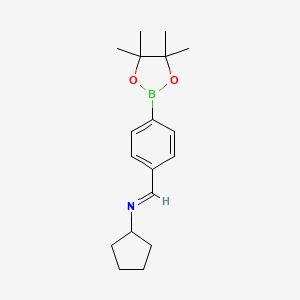![molecular formula C10H13BO2 B13404295 [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid typically involves the borylation of corresponding alkenes or aryl halides. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with alkenes or aryl halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal waste.
化学反応の分析
Types of Reactions
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the manufacture of polymers and other advanced materials.
作用機序
The mechanism of action of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are related to the interaction of the boronic acid group with diols and other functional groups in biomolecules .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butenyl group.
Vinylboronic Acid: Contains a vinyl group instead of the phenyl group.
Alkylboronic Acids: Various alkyl groups attached to the boronic acid moiety.
Uniqueness
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is unique due to its specific structure, which combines both phenyl and butenyl groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules.
特性
分子式 |
C10H13BO2 |
|---|---|
分子量 |
176.02 g/mol |
IUPAC名 |
[(E)-4-phenylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,12-13H,4,8H2/b9-5+ |
InChIキー |
NZUZZHVYWNGTAL-WEVVVXLNSA-N |
異性体SMILES |
B(/C=C/CCC1=CC=CC=C1)(O)O |
正規SMILES |
B(C=CCCC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
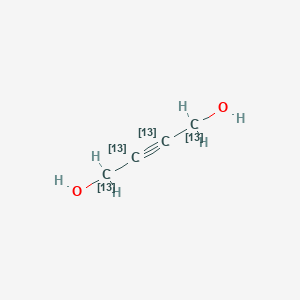
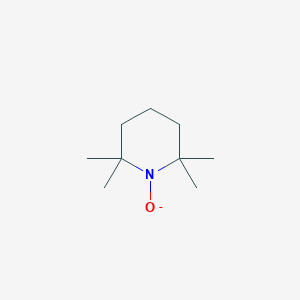
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
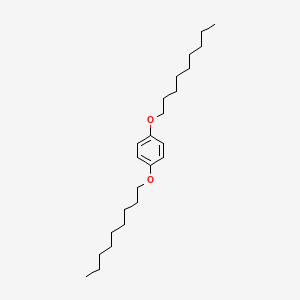
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
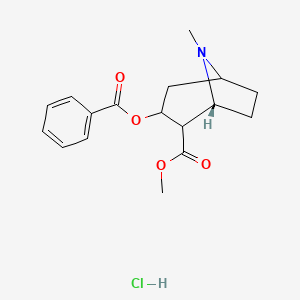
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
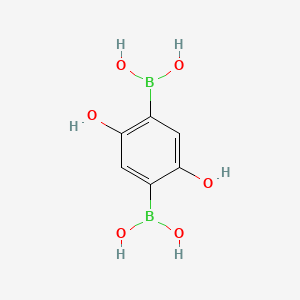
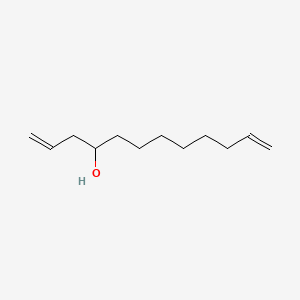
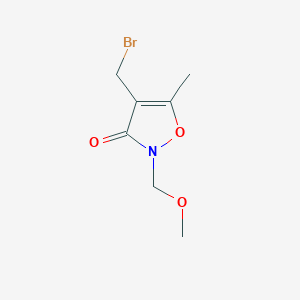
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
